molecular formula C8H8O4 B087611 3,4-Dihydroxymandelaldehyde CAS No. 13023-73-9

3,4-Dihydroxymandelaldehyde

Cat. No. B087611
CAS RN: 13023-73-9
M. Wt: 168.15 g/mol
InChI Key: YUGMCLJIWGEKCK-UHFFFAOYSA-N
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Description

3,4-Dihydroxymandelaldehyde: Detailed Information

  • Introduction 3,4-Dihydroxymandelaldehyde is a significant chemical compound with applications in various fields of chemistry and materials science. Its unique structural and chemical properties make it an interesting subject for research and industrial applications.

  • Synthesis Analysis

    • The synthesis of related compounds such as 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes has been reported, indicating advanced methods in the synthesis of complex molecules that may include 3,4-Dihydroxymandelaldehyde (Ranade & Georg, 2014).
  • Molecular Structure Analysis

    • Intramolecular hydrogen bonding and molecular structure studies on similar dihydroxyaldehydes have been conducted, which can provide insights into the structural characteristics of 3,4-Dihydroxymandelaldehyde (Borisenko, Zauer, & Hargittai, 1996).
  • Chemical Reactions and Properties

    • Studies on related hydroxyaldehydes, such as the hydroxyaldehyde products from hydroxyl radical reactions of various alcohols, can offer information on the reactivity and potential chemical reactions of 3,4-Dihydroxymandelaldehyde (Reisen et al., 2003).
  • Physical Properties Analysis

    • The physical properties of 3,4-Dihydroxymandelaldehyde can be inferred from studies on similar compounds. For example, the regioselective protection of hydroxyl groups in related compounds indicates the potential physical properties of this aldehyde (Plourde & Spaetzel, 2002).
  • Chemical Properties Analysis

    • Research on the synthesis and properties of related aldehydes, like 4-hydroxynonenal and malonaldehyde, can shed light on the chemical properties of 3,4-Dihydroxymandelaldehyde, especially in terms of reactivity and interaction with other molecules (Esterbauer, Schaur, & Zollner, 1991).

Scientific Research Applications

  • Synthesis of Fragrant Compounds : 3,4-Dihydroxymandelaldehyde can be an intermediate in the synthesis of a number of fragrant compounds. The synthesis process typically involves condensation of pyrocatechol with glyoxylic acid, followed by oxidation and decarboxylation reactions (Červený et al., 1996).

  • Regioselective Protection : The 4-hydroxyl group of 3,4-Dihydroxymandelaldehyde has been successfully protected regioselectively with various protecting groups, enhancing its utility in chemical syntheses (Plourde & Spaetzel, 2002).

  • Role in Norepinephrine Metabolism : This compound is a substrate for human class II alcohol dehydrogenase, playing a significant role in the metabolism of norepinephrine (Mårdh et al., 1986).

  • Production of Benzaldehyde : Efficient enzymatic production of benzaldehyde from L-phenylalanine has been achieved using a mutant form of 4-hydroxymandelate synthase, which involves 3,4-Dihydroxymandelaldehyde as an intermediate (Takakura et al., 2022).

  • Oxidative Decarboxylation : The oxidative decarboxylation of related compounds like 3,4-dihydroxyphenylacetic acid to form 3,4-dihydroxybenzaldehyde has been observed under physiological conditions, highlighting a potential physiological relevance in the dopaminergic system (Mefford et al., 1996).

  • Neurotoxicity and Metabolism : The metabolism and neurotoxicity of 3,4-Dihydroxymandelaldehyde and related compounds have been studied, suggesting a potential role in neurodegenerative disorders. Aldehyde dehydrogenase enzymes play a significant role in the detoxification of these aldehydes (Marchitti et al., 2007).

  • Synthesis and Characterization : Various studies have focused on the synthesis, characterization, and application of 3,4-Dihydroxymandelaldehyde derivatives in areas like antioxidant activity and molecular structure analysis (Yadav et al., 2018; Yüksek et al., 2015).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMCLJIWGEKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897223
Record name 3,4-Dihydroxymandelaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydroxymandelaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,4-Dihydroxymandelaldehyde

CAS RN

13023-73-9
Record name α,3,4-Trihydroxybenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13023-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylglycolaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxymandelaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxymandelaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
T Liu, X Gu, LX Li, M Li, B Li, X Cui, X Zuo - BMC microbiology, 2020 - Springer
Background Psychological co-morbidities in irritable bowel syndrome (IBS) have been widely recognized, whereas less is known regarding the role of gut microbial and host metabolic …
Number of citations: 29 link.springer.com
G Mårdh, AL Dingley, DS Auld… - Proceedings of the …, 1986 - National Acad Sciences
Studies of the function of human alcohol dehydrogenase (ADH) have revealed substrates that are virtually unique for class II ADH (pi ADH). It catalyzes the formation of the intermediary …
Number of citations: 80 www.pnas.org
M Kawamura, G Eisenhofer, IJ Kopin, PF Kador… - Biochemical …, 1999 - Elsevier
The sympathoneural neurotransmitter norepinephrine (NE) is deaminated to 3,4-dihydroxymandelaldehyde (DHMAL) and subsequently converted to either 3,4-dihydroxymandelic acid (…
Number of citations: 35 www.sciencedirect.com
M Kawamura, G Eisenhofer, IJ Kopin, PF Kador… - Autonomic …, 2002 - Elsevier
The neurotransmitter norepinephrine is metabolized by monoamine oxidase into an aldehyde intermediate that is further metabolized to the stable glycol derivative, 3,4-…
Number of citations: 22 www.sciencedirect.com
VF Salau, OL Erukainure, CU Ibeji… - Biological trace element …, 2020 - Springer
The protective effect of caffeic acid on ferric-induced pancreatic injury was investigated using ex vivo and in silico models. Incubation of pancreatic tissues with Fe 2+ led to significant …
Number of citations: 6 link.springer.com
P Bhalla, R Rengaswamy, D Karunagaran… - NPJ systems biology …, 2022 - nature.com
The onset of colorectal cancer (CRC) is often attributed to gut bacterial dysbiosis, and thus gut microbiota are highly relevant in devising treatment strategies. Certain gut microbes, like …
Number of citations: 12 www.nature.com
W Zhang, H Zhao, P Du, H Cui, S Lu, Z Xiang, Q Lu… - Clinical …, 2022 - Elsevier
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease that affects various organs or systems. We performed metabolomic and lipidomic profiles analyses of 133 SLE …
Number of citations: 4 www.sciencedirect.com
E Gov, M Kori, KY Arga - Omics: a journal of integrative biology, 2017 - liebertpub.com
Ovarian cancer is a common and, yet, one of the most deadly human cancers due to its insidious onset and the current lack of robust early diagnostic tests. Tumors are complex tissues …
Number of citations: 56 www.liebertpub.com
C Zioudrou, WL Meyer, JS Fruton - Journal of the American …, 1957 - ACS Publications
p-Hydroxycinnamic acid reacts with HNOz in dilute aqueous solution to form p-hydroxymandelaldehyde. With derivatives of p-hydroxycinnamic acid in which the carboxyl group is …
Number of citations: 4 pubs.acs.org
AS Alamri, H Saleem, I Pervaiz, U Khurshid, J Butt… - Food Bioscience, 2023 - Elsevier
Background Erythrina suberosa (E. suberosa) Roxb. also known as corky coral tree is used as a folklore medicine to treat ulcers and piles. This study explored the phytochemical …
Number of citations: 1 www.sciencedirect.com

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